Arachidyl propionate

Catalog No.
S1927139
CAS No.
65591-14-2
M.F
C23H46O2
M. Wt
354.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arachidyl propionate

CAS Number

65591-14-2

Product Name

Arachidyl propionate

IUPAC Name

icosyl propanoate

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C23H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23(24)4-2/h3-22H2,1-2H3

InChI Key

OPEHDFRKFVXKNP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CC

The exact mass of the compound Arachidyl propionate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

Arachidyl propionate is a chemical compound classified as an ester formed from arachidyl alcohol and n-propionic acid. Its molecular formula is C23H46O2C_{23}H_{46}O_{2}, and it exhibits properties typical of long-chain fatty acid esters, including hydrophobic characteristics that make it suitable for various applications in cosmetics and personal care products. This compound is primarily utilized for its emollient properties, contributing to the texture and moisturizing effects in formulations such as lotions, creams, and lip products .

The synthesis of arachidyl propionate typically involves classical Fischer esterification, where arachidyl alcohol reacts with n-propionic acid in the presence of an acid catalyst. This reaction leads to the formation of the ester while releasing water as a byproduct. The general reaction can be represented as follows:

Arachidyl Alcohol+n Propionic AcidArachidyl Propionate+Water\text{Arachidyl Alcohol}+\text{n Propionic Acid}\rightarrow \text{Arachidyl Propionate}+\text{Water}

In terms of its chemical behavior, arachidyl propionate shows strong absorption in the ultraviolet region (200-260 nm) when diluted in cyclohexane, indicating potential applications in UV protection formulations .

The primary method for synthesizing arachidyl propionate is through Fischer esterification. Other methods may include transesterification processes where triglycerides from natural oils are reacted with alcohols to produce esters. The synthesis can be optimized by controlling reaction conditions such as temperature, pressure, and catalyst type to enhance yield and purity .

Arachidyl propionate is widely used in:

  • Cosmetics: As an emollient and skin-conditioning agent in products like lotions, creams, lip balms, and foundations.
  • Pharmaceuticals: Potentially used in formulations requiring enhanced skin penetration or moisture retention.
  • Personal Care Products: Incorporated into hair conditioners and styling products for its conditioning properties.

Its unique properties allow it to improve the sensory feel of products while providing moisturizing benefits .

Studies on arachidyl propionate's interactions with other compounds have shown that it can enhance the solubility and permeation of active ingredients through skin barriers. For instance, when combined with certain alkyl esters or oils, it may improve the delivery of therapeutic agents across biological membranes. This characteristic makes it valuable in formulating effective topical treatments .

Arachidyl propionate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Stearyl AlcoholLong-chain fatty alcoholCommonly used as an emulsifier
Cetyl PalmitateEster of cetyl alcohol and palmitic acidUsed as a thickening agent
Isopropyl MyristateEster of isopropanol and myristic acidEnhances skin absorption
Glyceryl StearateEster of glycerol and stearic acidActs as an emulsifier in creams
Arachidyl AlcoholStraight-chain fatty alcoholPrecursor to arachidyl propionate

Uniqueness of Arachidyl Propionate

Arachidyl propionate is distinct due to its specific combination of a long-chain fatty alcohol (arachidyl) with n-propionic acid. This specific structure contributes to its unique emollient properties while maintaining a favorable safety profile for use in cosmetic formulations. Unlike some other esters that may be more prone to irritation or allergenicity, arachidyl propionate presents lower risks associated with skin sensitivity .

Arachidyl propionate exists as a soft waxy solid at room temperature, presenting as an amber-colored semisolid wax with distinctive organoleptic characteristics [1] [2]. The compound exhibits a slight characteristic odor and possesses a Gardner color rating of 2+, indicating its amber appearance [3]. When used in cosmetic formulations, arachidyl propionate functions as a cosmetic butter that liquefies upon skin contact, demonstrating its temperature-responsive physical properties [3] [2].

The compound's physical state classification places it in the category of waxy solids that maintain semi-solid characteristics under ambient conditions [1]. This physical state is attributed to its long-chain saturated fatty acid ester structure with a 20-carbon alcohol backbone coupled with a 3-carbon propanoic acid moiety [4] [5].

PropertyDescriptionReference
Physical StateSoft waxy solid/Semi-solid [1]
AppearanceAmber-colored wax [3] [1]
ColorAmber (Gardner 2+) [3]
OdorSlight characteristic odor [1]
Texture ResponseLiquefies on skin contact [3] [2]

Thermodynamic Properties

Melting and Boiling Points

The thermodynamic transition temperatures of arachidyl propionate exhibit significant variation depending on the computational method and commercial specifications employed. Theoretical calculations using the Mean or Weighted MP method predict a melting point of 117.68°C [5], while commercial specifications for Waxenol 801 indicate a significantly lower melting point of 37.0°C [3]. This substantial discrepancy reflects the difference between theoretical pure compound behavior and commercial product characteristics.

The boiling point has been computationally determined as 395.40°C using the Adapted Stein & Brown method [5]. This elevated boiling point is consistent with the high molecular weight (354.62 g/mol) and extensive van der Waals interactions inherent in long-chain fatty acid esters [5] [6].

Thermal PropertyValueMethodReference
Melting Point (Calculated)117.68°CMean/Weighted MP [5]
Melting Point (Commercial)37.0°CWaxenol 801 Specification [3]
Boiling Point395.40°CAdapted Stein & Brown [5]
Molecular Weight354.62 g/molC₂₃H₄₆O₂ [4] [5]

Heat Capacity and Thermal Stability

Thermal stability studies on structurally related fatty acid esters provide insight into the expected behavior of arachidyl propionate. Research on fatty acid methyl esters demonstrates thermal decomposition onset temperatures ranging from 84°C to 125°C for initial effects, followed by main decomposition events between 105°C and 215°C [7] [8]. For long-chain saturated fatty acid esters, the thermal stability increases with molecular weight, suggesting that arachidyl propionate would exhibit decomposition temperatures in the upper range of this spectrum [9] [7].

The thermal decomposition mechanism of fatty acid esters typically involves initial ester bond cleavage, followed by degradation of the fatty acid and alcohol components [9]. Studies on phytosteryl esters indicate that fatty acid moieties deteriorate faster than the alcohol portion during thermal decomposition [9], which would apply to arachidyl propionate's propanoic acid component relative to the arachidyl alcohol portion.

Heat capacity data for long-chain fatty acid esters follows predictable trends based on molecular structure. Saturated fatty acid esters exhibit linear increases in heat capacity with chain length, and the absence of unsaturation in arachidyl propionate contributes to enhanced thermal stability compared to unsaturated analogs [10] [9].

Solubility Parameters

Aqueous Solubility

Arachidyl propionate demonstrates extremely limited aqueous solubility, consistent with its highly hydrophobic nature. Computational modeling using the WSKOW v1.42 method predicts a water solubility of 1.142 × 10⁻⁵ mg/L at 25°C [5]. Fragment-based estimation methods yield a slightly lower value of 9.8131 × 10⁻⁶ mg/L [5], indicating that the compound is practically insoluble in water [1].

The extremely low aqueous solubility is attributed to the high octanol-water partition coefficient (Log Kow = 10.20) [5], which reflects the predominant hydrophobic character of the 20-carbon alkyl chain. This hydrophobic behavior is typical of long-chain fatty acid esters, where solubility decreases exponentially with increasing carbon chain length [11] [12].

Solubility ParameterValueMethodReference
Water Solubility (WSKOW)1.142 × 10⁻⁵ mg/LWSKOW v1.42 [5]
Water Solubility (Fragment)9.8131 × 10⁻⁶ mg/LFragment Method [5]
Log Kow10.20KOWWIN v1.68 [5]
Practical SolubilityInsolubleExperimental [1]

Organic Solvent Compatibility

Arachidyl propionate exhibits excellent solubility in various organic solvents, demonstrating its lipophilic nature. The compound is soluble in mineral oil [1] and shows compatibility with common organic solvents including ethanol, toluene, and diethyl ether [11] [12]. This broad organic solvent compatibility is characteristic of long-chain fatty acid esters and contributes to its utility in cosmetic and industrial formulations [1].

The solubility behavior follows established patterns for fatty acid esters, where compounds with extensive hydrocarbon chains demonstrate preferential dissolution in non-polar and moderately polar organic media [11] [12]. This solvent compatibility profile makes arachidyl propionate suitable for oil-based formulations and organic synthesis procedures [1].

Surface and Interfacial Properties

The surface and interfacial properties of arachidyl propionate are influenced by its amphiphilic molecular structure, comprising a hydrophilic ester functional group and an extensive hydrophobic alkyl chain. Fatty acid esters of comparable chain length typically exhibit surface activity, with critical micelle concentrations (CMC) decreasing as chain length increases [13] [14].

Research on structurally related fatty acid esters demonstrates that compounds with C20 chains exhibit significant surface activity [13]. Studies on sugar fatty acid esters with similar chain lengths show CMC values in the range of 2-250 μM with surface tension reductions to 24.5-36.5 mN/m [13] [14]. Long-chain fatty acid esters typically reduce surface tension more effectively than shorter-chain analogs [15].

The interfacial tension behavior of arachidyl propionate would be expected to follow patterns observed for other long-chain fatty acid esters, where interfacial tension values between water and organic phases range from 1.0 to 9.4 mN/m depending on chain length and head group [13] [16].

PropertyExpected RangeBasisReference
Surface ActivityHighLong-chain structure [13] [14]
CMC Range2-250 μMSimilar esters [13]
Surface Tension24.5-36.5 mN/mComparable compounds [13]
Interfacial Tension1.0-9.4 mN/mFatty acid esters [13]

Stability and Degradation Profiles

Arachidyl propionate demonstrates chemical stability under normal storage conditions but exhibits specific degradation pathways under certain environmental conditions [1]. The compound is chemically stable in its standard form but decomposes upon high-temperature heating [1]. Strong bases react with arachidyl propionate to form the parent arachidyl alcohol and propionic acid [1], while strong acidic conditions promote hydrolysis [17].

Thermal decomposition studies on fatty acid esters indicate that degradation typically begins above the melting point [9] [7]. For arachidyl propionate, this suggests decomposition initiation around 37-40°C under commercial conditions or higher temperatures for pure material [3] [1]. The compound is susceptible to thermo-oxidative degradation, particularly at elevated temperatures [9].

Stability studies on related fatty acid esters demonstrate that saturated esters exhibit greater stability than unsaturated analogs [9]. The absence of double bonds in arachidyl propionate contributes to its oxidative stability compared to unsaturated fatty acid esters [9] [18].

Stability ConditionResponseMechanismReference
Normal StorageStableNo degradation [1]
High TemperatureDecomposesThermal cleavage [1] [9]
Strong BaseHydrolyzesEster bond cleavage [1]
Strong AcidHydrolyzesAcid-catalyzed cleavage [17] [1]
Oxidative ConditionsSusceptibleLipid oxidation [9]

XLogP3

10.4

UNII

QV5DAH3MSB

Other CAS

65591-14-2

Wikipedia

Arachidyl propionate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

1-Eicosanol, 1-propanoate: ACTIVE

Dates

Last modified: 07-22-2023

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